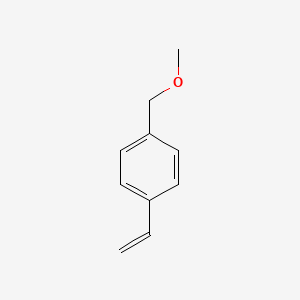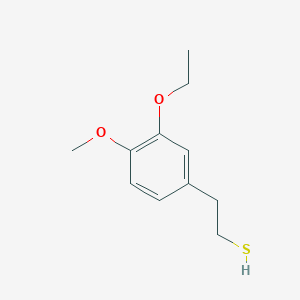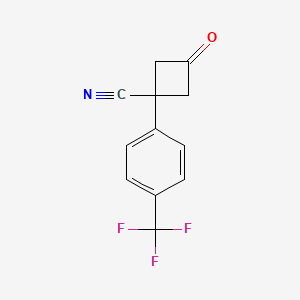
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Mecanismo De Acción
The mechanism by which 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes, receptors, or other molecular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile: The parent compound for comparison.
Uniqueness
The presence of the trifluoromethyl group in 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties can enhance its performance in various applications, particularly in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C12H8F3NO |
|---|---|
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11(7-16)5-10(17)6-11/h1-4H,5-6H2 |
Clave InChI |
VZTRHWUNMZOELG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


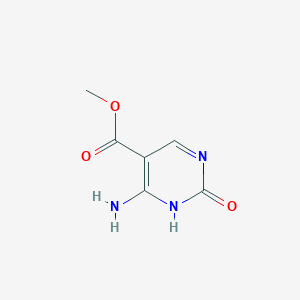
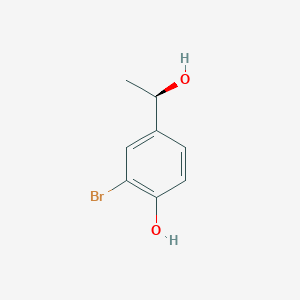
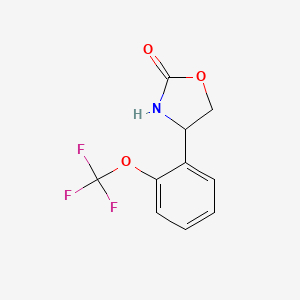
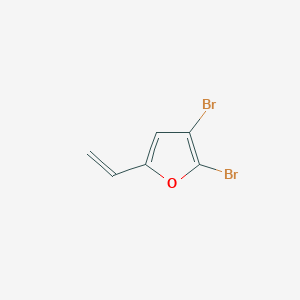
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
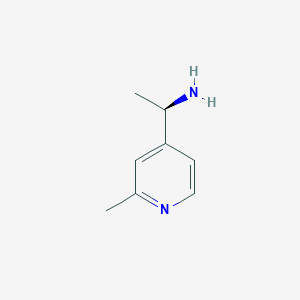
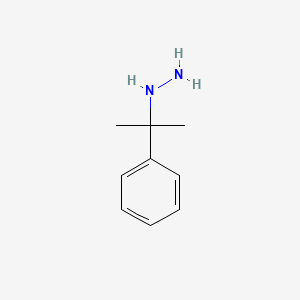
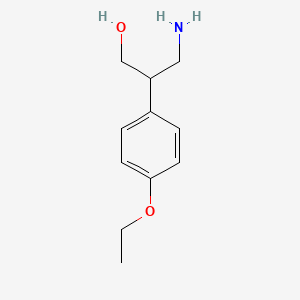
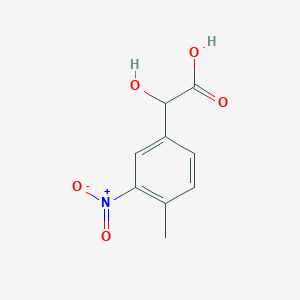
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
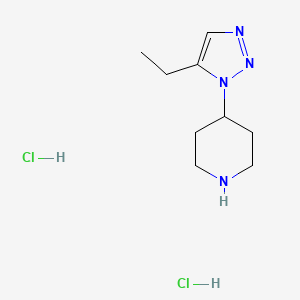
![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
